![molecular formula C18H20F2N2O B5877140 1-(2,6-difluorobenzyl)-4-(3-methoxyphenyl)piperazine](/img/structure/B5877140.png)
1-(2,6-difluorobenzyl)-4-(3-methoxyphenyl)piperazine
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Overview
Description
1-(2,6-difluorobenzyl)-4-(3-methoxyphenyl)piperazine, commonly known as DF-MP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DF-MP is a piperazine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Scientific Research Applications
DF-MP has been studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. It has been found to have an affinity for the 5-HT1A receptor, which is involved in the regulation of anxiety, depression, and other mood disorders. DF-MP has also been shown to have an effect on dopamine receptors, which are involved in the regulation of reward and motivation. In addition, DF-MP has been studied for its potential use as a radioligand for imaging studies in positron emission tomography (PET).
Mechanism of Action
DF-MP acts as an agonist for the 5-HT1A receptor, which is a G protein-coupled receptor that is involved in the regulation of neurotransmitter release and neuronal activity. Activation of the 5-HT1A receptor has been shown to have anxiolytic and antidepressant effects. DF-MP also acts as an antagonist for the dopamine D2 receptor, which is involved in the regulation of reward and motivation. The exact mechanism of action of DF-MP is still being studied, and further research is needed to fully understand its effects.
Biochemical and Physiological Effects
DF-MP has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to have an effect on dopamine release in the brain, which may be related to its potential use in the treatment of addiction. DF-MP has also been studied for its potential use as a radioligand for imaging studies in PET.
Advantages and Limitations for Lab Experiments
DF-MP has several advantages for use in lab experiments, including its high affinity for the 5-HT1A receptor and its potential use as a radioligand for imaging studies in PET. However, DF-MP also has some limitations, including its low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for research on DF-MP, including further studies on its mechanism of action, its potential use in the treatment of mood disorders and addiction, and its use as a radioligand for imaging studies in PET. In addition, further research is needed to fully understand the advantages and limitations of DF-MP for use in lab experiments.
Synthesis Methods
DF-MP can be synthesized through various methods, including the reaction of 2,6-difluorobenzyl chloride with 3-methoxyphenylpiperazine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) at a temperature of 60-70°C for several hours. The resulting product is then purified through column chromatography or recrystallization to obtain pure DF-MP.
properties
IUPAC Name |
1-[(2,6-difluorophenyl)methyl]-4-(3-methoxyphenyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N2O/c1-23-15-5-2-4-14(12-15)22-10-8-21(9-11-22)13-16-17(19)6-3-7-18(16)20/h2-7,12H,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFZDNPSPLXRNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)CC3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,6-Difluorophenyl)methyl]-4-(3-methoxyphenyl)piperazine |
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